molecular formula C9H8OS B1600899 7-Methoxybenzo[b]thiophene CAS No. 88791-08-6

7-Methoxybenzo[b]thiophene

Cat. No. B1600899
CAS RN: 88791-08-6
M. Wt: 164.23 g/mol
InChI Key: RWWDZFRDYYQTFJ-UHFFFAOYSA-N
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Description

7-Methoxybenzo[b]thiophene is a chemical compound with the CAS Number 88791-08-6 . Its molecular weight is 164.23 and its IUPAC name is 1-benzothien-7-yl methyl ether .


Synthesis Analysis

The synthesis of 7-Methoxybenzo[b]thiophene involves several steps. One method involves the successive demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid, which provides a convenient route to 7-hydroxybenzo[b]thiophene . Another method involves the reaction of 2-mercapto-3-methoxybenzaldehyde with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .


Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[b]thiophene is represented by the linear formula C9H8OS . The InChI code for this compound is 1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 .


Chemical Reactions Analysis

7-Methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . The structure of the 4-bromo compound is confirmed by an unambiguous synthesis . When 2-mercapto-3-methoxybenzonitrile, obtained from the corresponding 2-hydroxy compound, is treated with chloropropanone, it gives 2-acetyl-3-amino-7-methoxybenzo[b]thiophene .

Scientific Research Applications

Substitution Reactions

7-Methoxybenzo[b]thiophene is a significant compound in the field of chemical synthesis, particularly in substitution reactions. Clarke, Scrowston, and Sutton (1973) explored its bromination, nitration, and other reactions, revealing the production of 7-substituted products (Clarke, Scrowston, & Sutton, 1973). Similarly, Ricci, Balucani, and Buu‐Hoï (1967) focused on its formylation, highlighting the formation of 7-formyl-4-methoxybenzo[b]thiophene (Ricci, Balucani, & Buu‐Hoï, 1967).

Electrophilic Substitution

Electrophilic substitution reactions of 4-methoxybenzo[b]thiophene were studied by Campaigne, Dinner, and Haseman (1971), revealing a preference for substitution in the 7-position (Campaigne, Dinner, & Haseman, 1971).

Crystal and Molecular Structures

The crystal and molecular structures of methoxybenzo[b]thiophenes were examined by Mullica et al. (1996), who used X-ray diffractometry to determine the structures, providing insights into their molecular arrangements (Mullica et al., 1996).

Synthesis of Derivatives

Rahman and Scrowston (1983) demonstrated the synthesis of various 7-methoxybenzo[b]thiophene derivatives, exploring routes to create hydroxy- or methoxy-derivatives, which are crucial in the synthesis of complex compounds (Rahman & Scrowston, 1983).

Photochromic Thieno-2H-Chromene Derivatives

Queiroz et al. (2000) synthesized photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes, highlighting the potential of 7-Methoxybenzo[b]thiophene derivatives in photochromic applications (Queiroz et al., 2000).

Antioxidant Activity

The antioxidant properties of 7-methoxybenzo[b]thiophene derivatives were evaluated by Queiroz, Ferreira, Calhelha, and Estevinho (2007), demonstrating their potential in pharmacological applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

properties

IUPAC Name

7-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDZFRDYYQTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454571
Record name 7-Methoxybenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[b]thiophene

CAS RN

88791-08-6
Record name 7-Methoxybenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88791-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxybenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-[(2,2-diethoxyethyl)thio]-2-methoxybenzene (18 g, 70.3 mmol) in dry chlorobenzene (100 mL) was added slowly to a stirred solution of polyphosphoric acid (50 g) in dry chlorobenzene (300 mL) at 145° C. After addition was complete the resulting black solution was stirred at 155° C. for a further 18 hrs. After this time the reaction was allowed to cool to room temperature before being filtered through a pad of CELITE™, the solid cake was washed with dichloromethane (200 mL) and the combined organic extracts were concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:ethyl acetate [95:5] to give a pale yellow oil (8.7 g, 75%); δH (300 MHz, CDCl3) 7.45–7.29 (4H, m, Ar), 6.75 (1H, d, Ar), 4.00 (3H, s, OCH3).
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 7-bromobenzo[b]thiophene (10.0 g, 46.9 mmol) in dry DMF (234 mL) is added copper iodide (8.90 g, 46.9 mmol), followed by the addition of sodium methoxide (30% in MeOH, 176 mL, 938 mmol) at room temperature under nitrogen atmosphere. The mixture is heated at 100° C. for 2 hours and cooled to room temperature. Water (400 mL) is added and the mixture is extracted with diethyl ether (4×200 mL). Organic layers are washed with cooled water (3×75 mL), saturated aqueous sodium chloride (100 mL), dried (MgSO4), and concentrated to give the title compound as yellow oil (7.58 g, 98% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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